IMPDH2 Inhibition vs. Related Scaffolds
The free base form of Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride exhibits moderate inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target in immunosuppression and antiviral therapy [1]. In direct enzymatic assays, it demonstrates Ki values of 240 nM, 430 nM, and 440 nM under varying substrate conditions [1]. This activity is comparable to or exceeds that of many in-class imidazopyridine derivatives lacking the 7-methanamine moiety, which are often inactive or require >10 µM concentrations for IMPDH inhibition [2].
| Evidence Dimension | Enzymatic inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM, 430 nM, 440 nM (IMPDH2) |
| Comparator Or Baseline | Typical in-class imidazopyridines lacking 7-substitution: Ki > 10 µM |
| Quantified Difference | At least 23- to 42-fold more potent |
| Conditions | In vitro enzyme assay against mouse IMPDH2 |
Why This Matters
This quantifiable difference in IMPDH2 inhibition directly impacts the selection of this scaffold for programs targeting IMPDH-dependent pathways, distinguishing it from less potent imidazopyridine alternatives.
- [1] BindingDB. Affinity Data for BDBM50356643 (CHEMBL1917198) against Inosine-5'-monophosphate dehydrogenase 2. Ki = 240, 430, 440 nM. View Source
- [2] Screening data for imidazo[1,2-a]pyridine derivatives lacking 7-substitution typically show Ki > 10 µM for IMPDH2 (derived from ChEMBL and BindingDB aggregate analysis). View Source
